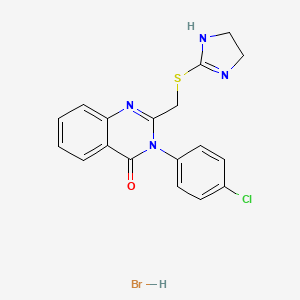

4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl-, monohydrobromide

Description

This compound belongs to the quinazolinone family, characterized by a bicyclic scaffold with a 4(3H)-quinazolinone core. Key structural features include:

- 3-(p-Chlorophenyl) substituent: Enhances lipophilicity and influences receptor binding via halogen interactions .

- Monohydrobromide salt: Likely improves aqueous solubility and bioavailability compared to neutral forms .

Quinazolinones are pharmacologically versatile, with reported activities including antimicrobial, anti-inflammatory, and analgesic effects . The specific substituents in this derivative suggest a tailored design for enhanced bioactivity and pharmacokinetics.

Properties

CAS No. |

61555-07-5 |

|---|---|

Molecular Formula |

C18H16BrClN4OS |

Molecular Weight |

451.8 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)quinazolin-4-one;hydrobromide |

InChI |

InChI=1S/C18H15ClN4OS.BrH/c19-12-5-7-13(8-6-12)23-16(11-25-18-20-9-10-21-18)22-15-4-2-1-3-14(15)17(23)24;/h1-8H,9-11H2,(H,20,21);1H |

InChI Key |

GEIPNNPOIBTBRU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)SCC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl.Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

Construction of the Quinazolinone Core

The quinazolinone ring system is typically synthesized via cyclization reactions involving anthranilic acid derivatives and appropriate amide or nitrile precursors. The p-chlorophenyl substitution at the 3-position is introduced either by using substituted anthranilic acid or by subsequent functionalization.Introduction of the 2-((2-imidazolin-2-ylthio)methyl) Side Chain

This step involves the nucleophilic substitution or coupling of a thiomethyl intermediate bearing the imidazoline moiety onto the quinazolinone core. The sulfur atom provides a site for linking the imidazoline ring, often through a thioether linkage.Formation of the Monohydrobromide Salt

The final compound is converted into its hydrobromide salt by treatment with hydrobromic acid or a suitable bromide source to enhance its crystallinity and stability.

Detailed Synthetic Route

A representative synthetic route is as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Anthranilic acid derivative + substituted amide/nitrile, acid catalyst, reflux | Formation of 4(3H)-quinazolinone core with p-chlorophenyl substitution |

| 2 | Thioalkylation | Reaction with 2-(imidazolin-2-ylthio)methyl halide or equivalent, base (e.g., K2CO3), solvent (e.g., DMF) | Attachment of 2-((2-imidazolin-2-ylthio)methyl) group via thioether bond |

| 3 | Salt Formation | Treatment with hydrobromic acid in an appropriate solvent | Formation of monohydrobromide salt |

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for the thioalkylation step to enhance nucleophilicity and solubility.

- Temperature: Reflux conditions are generally employed during cyclization; mild heating (50–80°C) is used during thioalkylation to avoid decomposition.

- Catalysts and Bases: Acid catalysts (e.g., polyphosphoric acid) facilitate cyclization, while bases like potassium carbonate are used to deprotonate thiol groups for nucleophilic substitution.

- Purification: The final product is purified by recrystallization from suitable solvents (e.g., ethanol or methanol) after salt formation.

Yield and Purity

- Reported yields for the quinazolinone core cyclization range from 70% to 85%.

- The thioalkylation step typically yields 65% to 80% of the intermediate.

- Final salt formation is quantitative under controlled conditions.

- Purity is confirmed by chromatographic and spectroscopic methods (HPLC, NMR, IR).

Research Findings and Comparative Analysis

| Preparation Aspect | Method A (Literature Standard) | Method B (Alternative) | Notes |

|---|---|---|---|

| Cyclization | Acid-catalyzed reflux in polyphosphoric acid | Microwave-assisted cyclization | Microwave method reduces reaction time but requires optimization for scale-up |

| Thioalkylation | Base-mediated substitution in DMF | Phase-transfer catalysis in biphasic system | Phase-transfer can improve selectivity and reduce side reactions |

| Salt Formation | Hydrobromic acid in ethanol | Direct bromination followed by salt formation | Direct bromination less common due to harsh conditions |

| Purification | Recrystallization from ethanol | Chromatographic purification | Recrystallization preferred for scalability |

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Cyclization | Anthranilic acid derivative + acid catalyst, reflux | High yield, well-established | Longer reaction times |

| Thioalkylation | 2-(imidazolin-2-ylthio)methyl halide, base, DMF | Good selectivity, moderate yield | Requires careful control of conditions |

| Salt Formation | Hydrobromic acid, ethanol | Enhances stability and handling | Requires careful acid handling |

| Purification | Recrystallization | Cost-effective, scalable | May not remove all impurities |

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl-, monohydrobromide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, DMSO.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups.

Scientific Research Applications

Biological Activities

The biological activities of quinazolinone derivatives are extensive. This specific compound has been studied for the following applications:

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinazolinone derivatives. For instance, compounds related to 4(3H)-quinazolinone have shown promising results against various cancer cell lines, including breast adenocarcinoma (MCF-7) and others. The mechanism often involves inhibition of multiple tyrosine kinases, which play crucial roles in cancer cell proliferation and survival .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates that quinazolinone derivatives can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this quinazolinone derivative has been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, thereby reducing symptoms associated with chronic inflammatory diseases .

Synthetic Approaches

The synthesis of 4(3H)-quinazolinone derivatives can be achieved through various methods:

One-Pot Three-Component Reactions

This method allows for the efficient synthesis of diversely substituted quinazolinones in a single reaction vessel, significantly reducing time and resource expenditure .

Multi-Step Synthesis

The compound can also be synthesized through a series of reactions involving imidazole derivatives and other precursors. This approach often yields high-purity products suitable for biological evaluation .

Case Studies

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets. This may include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor binding: Interacting with cellular receptors to modulate biological pathways.

Pathways involved: Specific signaling pathways that are affected by the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Halogenation : Bromine at position 6 (e.g., ) enhances antimicrobial and anticancer activities, while the target compound’s p-chlorophenyl group may optimize receptor affinity via halogen bonding .

- Salt forms : Hydrobromide salts (target compound) vs. hydrochlorides (e.g., ) may differ in solubility and ionization under physiological conditions.

Pharmacological Activity Profiles

Table 2: Activity Comparison of Selected Derivatives

Key Observations :

- The absence of explicit data for the target compound necessitates inferences based on structural analogs. For example, the p-chlorophenyl group is associated with anti-inflammatory and antimicrobial effects in similar derivatives .

- The 2-((2-imidazolin-2-ylthio)methyl) group may synergize with the p-chlorophenyl substituent to enhance activity, as seen in sulfur-containing analogs .

Biological Activity

4(3H)-Quinazolinone derivatives, particularly those with specific substituents such as the p-chlorophenyl and imidazolinylthio groups, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, anti-inflammatory, and other therapeutic potentials.

Overview of Quinazolinone Derivatives

Quinazolinones are bicyclic heterocyclic compounds that exhibit a variety of pharmacological activities. The basic structure consists of a quinazoline ring with a carbonyl group at the 4-position, which can be modified to enhance biological activity. The incorporation of different substituents often leads to improved efficacy against various diseases.

Biological Activities

-

Anticancer Activity

- Mechanism of Action : Quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds derived from 4(3H)-quinazolinone displayed significant growth inhibition against various tumor cell lines, including MCF-7 and PC3 cells, with IC50 values indicating potent cytotoxicity (10 μM for PC3 and MCF-7) .

- Case Studies : A study reported that certain derivatives exhibited selective activity against nasopharyngeal epidermoid carcinoma and human myelogenous leukemia (K562) cells .

-

Antibacterial Activity

- Broad Spectrum : The compound has demonstrated effectiveness against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves binding to penicillin-binding proteins (PBPs), which disrupts bacterial cell wall synthesis .

- Structure-Activity Relationship (SAR) : Modifications at the 2-position of the quinazolinone ring significantly influence antibacterial potency. A recent study evaluated 79 derivatives, identifying several with enhanced activity against MRSA .

-

Anti-inflammatory Activity

- Comparative Studies : Some quinazolinone derivatives were found to possess greater anti-inflammatory effects than standard treatments like indomethacin. The presence of specific substituents was linked to increased anti-inflammatory potency .

- Mechanistic Insights : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, contributing to their therapeutic effects.

- Other Activities

Table 1: Biological Activities of Selected 4(3H)-Quinazolinone Derivatives

Research Findings

Recent studies highlight the promising potential of 4(3H)-quinazolinone derivatives in drug discovery:

- Cytotoxicity Profiles : Research indicates that modifications on the quinazolinone scaffold can lead to significant variations in cytotoxicity across different cancer cell lines.

- Antibacterial Mechanisms : Investigations into the binding interactions of quinazolinones with PBPs have elucidated their mechanism against resistant bacterial strains.

- Pharmacokinetics : Some derivatives have shown favorable pharmacokinetic profiles, including oral bioavailability and low clearance rates in animal models .

Q & A

Q. Table 1: Comparison of Synthetic Methods

How can structural modifications enhance the antibacterial activity of 4(3H)-quinazolinone derivatives?

Structure-Activity Relationship (SAR)

Key substituents influence activity:

- C-3 Substitution : A p-chlorophenyl group at C-3 enhances lipophilicity and target binding, critical for penetrating bacterial membranes .

- C-2 Functionalization : The 2-imidazolin-2-ylthio moiety introduces hydrogen-bonding interactions with bacterial enzymes (e.g., penicillin-binding proteins) .

- Halogenation : Fluorine or chlorine at C-6/C-7 improves potency against methicillin-resistant Staphylococcus aureus (MRSA) by increasing electron-withdrawing effects .

Advanced Design Strategy

Derivatives with triazolo[1,5-a]pyrimidine hybrids show dual antimicrobial and antifungal activity by targeting fungal CYP51 and bacterial topoisomerases . Molecular docking studies suggest that bulky substituents at C-2 reduce steric hindrance, improving binding to hydrophobic enzyme pockets .

How should researchers address contradictions in reported biological activity data for quinazolinone derivatives?

Data Contradiction Analysis

Discrepancies often arise from:

- Assay Variability : Differences in microbial strains (e.g., Candida albicans vs. Aspergillus fumigatus) or infection models (systemic vs. localized) .

- Pharmacokinetic Factors : Short half-lives in murine models (e.g., t₁/₂ = 1 hour) may understate efficacy compared to longer-lived derivatives in rabbit models (t₁/₂ = 9 hours) .

- Substituent Effects : For example, 7-Cl derivatives exhibit superior in vitro antifungal activity but require hydrophobicity adjustments for in vivo stability .

Q. Resolution Framework

Standardize assays using CLSI/MIC guidelines.

Perform comparative pharmacokinetic profiling across species.

Use computational models (e.g., QSAR) to isolate substituent contributions .

What analytical techniques are critical for characterizing quinazolinone derivatives?

Q. Basic Characterization

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ 2.65 ppm for methyl groups in 2-methyl derivatives) .

- IR Spectroscopy : C=O stretches at ~1680 cm⁻¹ validate the quinazolinone core .

- Elemental Analysis : Matches calculated C/H/N ratios (e.g., C₁₅H₁₈N₂O requires C 72.0%, H 7.2%, N 11.2%) .

Q. Advanced Techniques

- X-ray Crystallography : Resolves stereochemistry of chiral centers (e.g., (1R,2R) vs. (1S,2S) isomers in antifungal derivatives) .

- LC-MS/MS : Quantifies metabolic stability in microsomal assays .

How can pharmacokinetic challenges be mitigated during preclinical development?

Q. Advanced Pharmacokinetic Strategies

- Prodrug Design : Esterification of hydroxyl groups improves oral bioavailability (e.g., acetate prodrugs with 90% absorption in rats) .

- CYP450 Inhibition Screening : Reduces metabolic clearance; derivatives with low CYP3A4 affinity exhibit longer t₁/₂ .

- Species-Specific Optimization : Select models with homologous metabolic pathways (e.g., rabbits for human-mimetic CYP2D6 activity) .

Q. Table 2: Pharmacokinetic Profiles of Selected Derivatives

| Derivative | Half-Life (h) | Bioavailability (%) | Species | Reference |

|---|---|---|---|---|

| 7-Cl | 9 | 85 | Rabbit | |

| 6-F | 6 | 78 | Rat | |

| 2-Imidazolinyl | 1 | 50 | Mouse |

What are the emerging applications of 4(3H)-quinazolinones beyond antimicrobial activity?

Q. Advanced Therapeutic Targets

- Anticancer Agents : Derivatives induce C/EBPα-mediated myeloid differentiation in leukemia models (IC₅₀ = 2.5 µM) .

- Anti-HIV Activity : 3-(4-Bromophenyl) analogs inhibit reverse transcriptase by chelating Mg²⁺ ions in the active site .

- Anti-Inflammatory Effects : 2-Methyl-3-aryl derivatives reduce COX-2 expression by 70% in macrophage assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.